4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a chemical compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
For instance, compounds with a 3,4-dichlorophenyl moiety have been associated with the inhibition of photosynthesis and the modulation of the serotonin-norepinephrine-dopamine reuptake system .
Mode of Action
Related compounds such as propanil, which also contains a 3,4-dichlorophenyl moiety, act by inhibiting photosynthesis and co2 fixation . Another compound, 3,4-dichloromethylphenidate, acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor .
Biochemical Pathways
For instance, propanil inhibits the electron transport chain reaction in photosynthesis, preventing the conversion of CO2 to carbohydrate precursors .
Pharmacokinetics
Similar compounds such as 3,4-dichloromethylphenidate are primarily metabolized by the liver and excreted predominantly through the renal system .
Result of Action
For example, propanil inhibits the development of weeds by disrupting their photosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with methylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazide derivative, which undergoes cyclization to form the triazole ring.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency and control reaction parameters. The use of catalysts such as p-toluenesulfonic acid can improve the yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium trioxide (CrO₃) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as ammonia (NH₃) and alkyl halides can be employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-one .
Reduction: : Formation of 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-ol .
Substitution: : Formation of 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thiol .
Scientific Research Applications
4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: has various applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can serve as a probe in biological studies to investigate the interaction with biological macromolecules.
Industry: : The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: can be compared with other triazole derivatives such as benzotriazole and imidazole . Unlike these compounds, the presence of the dichlorophenyl group in This compound provides unique chemical and biological properties, making it more effective in certain applications.
List of Similar Compounds
Benzotriazole
Imidazole
Triazole
Thiazole
Isothiocyanate derivatives
Biological Activity
4-(3,4-Dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 478247-46-0) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
- Molecular Formula : C9H7Cl2N3S
- Molecular Weight : 260.14 g/mol
- CAS Number : 478247-46-0
Antimicrobial Activity
Triazoles are widely recognized for their antimicrobial properties. The compound under discussion exhibits significant activity against various pathogens:
- Antifungal Activity : The triazole moiety inhibits ergosterol biosynthesis in fungi, essential for cell membrane integrity. Studies have shown that derivatives of triazoles can effectively combat fungal infections, including those caused by Candida spp. and Aspergillus spp. . For instance, a related triazole derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 62.5 µg/mL against C. albicans.
- Antibacterial Activity : Research indicates that triazoles can also exhibit antibacterial effects. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For example:
- Compounds with similar structures to this compound have shown activity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), indicating a potential for development as anticancer agents .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Ergosterol Biosynthesis Inhibition : As mentioned earlier, the inhibition of ergosterol synthesis is crucial for its antifungal activity.
- Topoisomerase Inhibition : Some studies suggest that triazoles may inhibit topoisomerases involved in DNA replication and repair processes in bacteria and cancer cells .
Case Studies and Research Findings
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methyl-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c1-13-9(15)14(5-12-13)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKVLNXWZQLEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C=N1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.